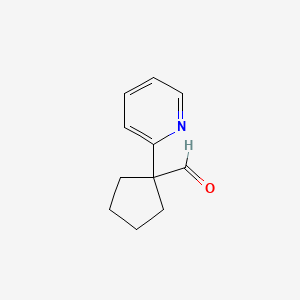

1-(Pyridin-2-yl)cyclopentanecarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylcyclopentane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-9-11(6-2-3-7-11)10-5-1-4-8-12-10/h1,4-5,8-9H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDBPIAXVQEAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856511 | |

| Record name | 1-(Pyridin-2-yl)cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-98-7 | |

| Record name | 1-(Pyridin-2-yl)cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Pyridin 2 Yl Cyclopentanecarbaldehyde

Precursor Design and Retrosynthetic Strategies for the Core Structure

Retrosynthetic analysis is a foundational technique for devising a synthetic plan, which involves mentally deconstructing the target molecule into simpler, commercially available precursors. amazonaws.comadvancechemjournal.com For 1-(Pyridin-2-yl)cyclopentanecarbaldehyde, the primary disconnections involve the carbon-carbon bond linking the pyridine (B92270) and cyclopentane (B165970) rings and the bond connecting the carbaldehyde group.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-Stage Formylation. This approach disconnects the formyl group first, leading to a precursor such as (1-(pyridin-2-yl)cyclopentyl)methanol or a related derivative. The main pyridyl-cyclopentane framework is then disconnected at the C2-position of the pyridine ring. This identifies two key synthons: a nucleophilic cyclopentyl synthon and an electrophilic 2-substituted pyridine (e.g., 2-halopyridine). Alternatively, a 2-pyridyl anion synthon could react with an electrophilic cyclopentane derivative.

Pathway B: Cyclopentane Ring Formation. This strategy involves building the cyclopentane ring onto a pre-existing pyridine-containing fragment. For instance, a Michael addition reaction could be employed where a pyridine-stabilized nucleophile adds to a suitable 5-carbon electrophile, followed by intramolecular cyclization. advancechemjournal.comresearchgate.net

These analyses suggest that key starting materials would include 2-halopyridines, 2-lithiopyridine, cyclopentanone, cyclopentanecarboxylic acid derivatives, and various α,β-unsaturated compounds for cyclization strategies. advancechemjournal.comresearchgate.net

Figure 1: Retrosynthetic Analysis of this compound

graph TD

subgraph Retrosynthesis

A[this compound] -->|Functional Group Interconversion (FGI)| B(1-(Pyridin-2-yl)cyclopentyl)methanol);

B -->|C-C Disconnection| C{2-Pyridyl Anion + Cyclopentanone};

B -->|C-C Disconnection| D{2-Halopyridine + Cyclopentyl Grignard Reagent};

A -->|C-C & C-CHO Disconnection| E{2-Halopyridine + Cyclopentanecarbaldehyde derivative};

end

Transition-Metal-Catalyzed Coupling Reactions in the Construction of the Pyridyl-Cyclopentane Framework

Transition-metal catalysis offers powerful and efficient methods for constructing C(sp²)-C(sp³) bonds, which are central to the pyridyl-cyclopentane framework. magtech.com.cn Palladium- and nickel-catalyzed cross-coupling reactions are particularly prominent.

Suzuki-Miyaura Coupling: This reaction would involve coupling a 2-halopyridine (e.g., 2-bromopyridine) with a cyclopentylboronic acid or its ester derivative. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand, such as a phosphine.

Negishi Coupling: A 2-pyridylzinc reagent can be coupled with a halogenated cyclopentane derivative (e.g., bromocyclopentane) in the presence of a palladium or nickel catalyst.

C-H Activation/Borylation: A more modern and atom-economical approach involves the direct C-H functionalization of pyridine. thieme-connect.de Iridium-catalyzed C-H borylation can introduce a boronic ester group onto the pyridine ring, which can then be used in a subsequent Suzuki-Miyaura coupling. thieme-connect.de However, controlling regioselectivity can be challenging, as the basic nitrogen atom can coordinate to the metal center, often directing borylation to the meta or para positions. thieme-connect.de Strategies using directing groups or specialized ligands are often required to achieve ortho-selectivity.

The table below summarizes potential catalytic systems for the key bond formation, based on analogous transformations reported in the literature.

| Reaction Type | Pyridine Substrate | Cyclopentane Substrate | Typical Catalyst/Reagents | Reference Principle |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromopyridine | Cyclopentylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | nih.gov |

| Negishi | 2-Iodopyridine | Cyclopentylzinc chloride | PdCl₂(dppf) | Generic |

| Kumada | 2-Chloropyridine | Cyclopentylmagnesium bromide | NiCl₂(dppp) | Generic |

| C-H Borylation/Coupling | Pyridine | Bis(pinacolato)diboron, then Halocyclopentane | [Ir(cod)OMe]₂, dtbpy; then Pd(dba)₂, SPhos | thieme-connect.de |

Organocatalytic Approaches to the Synthesis of the Compound

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for synthesis. While direct organocatalytic coupling to form the pyridyl-cyclopentane bond is not straightforward, several indirect strategies are viable.

Asymmetric Michael Addition-Cyclization: An organocatalyst, such as a chiral amine or thiourea (B124793) derivative, can be used to catalyze the conjugate addition of a nucleophile to an electrophile to construct a highly functionalized cyclopentane ring. researchgate.net For example, a Michael addition-cyclization cascade between cyclopentane-1,2-dione and an appropriate electrophile can yield a substituted cyclopentane skeleton, which could later be elaborated to the target molecule. researchgate.net

Radical Coupling: Photochemical organocatalytic methods have emerged for the functionalization of pyridines. nih.govacs.org A dithiophosphoric acid catalyst, for instance, can act as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom transfer (HAT) agent. nih.gov This could facilitate the coupling of a pyridinyl radical with a cyclopentyl radical generated from a suitable precursor, although controlling the C2-regioselectivity on the pyridine ring is a known challenge that often requires specific directing or blocking groups. nih.govacs.org

Diastereoselective and Enantioselective Pathways to the Compound's Formation

The target molecule possesses a stereocenter at the junction of the pyridine and carbaldehyde-bearing cyclopentane ring. Achieving stereocontrol is crucial for applications in life sciences.

Chiral Auxiliary Approach: A well-established method involves the use of a chiral auxiliary. For instance, condensing 2-pyridinecarboxaldehyde (B72084) with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) generates a chiral sulfinylimine. youtube.com Diastereoselective addition of a cyclopentyl nucleophile (e.g., cyclopentylmagnesium bromide) to this imine, followed by acidic removal of the auxiliary, would yield the enantiomerically enriched 1-(pyridin-2-yl)cyclopentanamine, which can then be converted to the carbaldehyde. youtube.com

Catalytic Asymmetric Addition: An enantioselective addition of a cyclopentyl organometallic reagent to 2-pyridinecarboxaldehyde could be catalyzed by a chiral ligand-metal complex.

Organocatalytic Desymmetrization: If the cyclopentane ring is formed via catalysis, an organocatalytic desymmetrization of a prochiral cyclopentene (B43876) derivative could establish the stereocenter with high enantioselectivity. rsc.org For example, a chiral phosphoric acid catalyst can promote the asymmetric reaction of cyclopentene-1,3-diones with hydrazones to create chiral cyclopentane structures. rsc.org

| Strategy | Key Step | Source of Chirality | Potential Outcome | Reference Principle |

|---|---|---|---|---|

| Chiral Auxiliary | Diastereoselective nucleophilic addition to a chiral imine | Stoichiometric chiral sulfinamide | High diastereomeric excess, leading to high ee | youtube.com |

| Asymmetric Catalysis | Enantioselective addition of a nucleophile to an aldehyde | Chiral ligand on a metal catalyst | High enantiomeric excess (ee) | nih.gov |

| Organocatalytic Ring Formation | Asymmetric Michael addition or desymmetrization | Chiral organocatalyst (e.g., amine, acid) | High diastereo- and enantioselectivity | researchgate.netrsc.org |

Novel Methodologies for Carbaldehyde Group Introduction at the Cyclopentane Ring

The introduction of the carbaldehyde (formyl) group is a critical final step or a key transformation of an intermediate.

Oxidation of a Primary Alcohol: The most common and reliable method is the oxidation of the corresponding primary alcohol, (1-(pyridin-2-yl)cyclopentyl)methanol. This precursor could be synthesized via the reaction of a 2-pyridyl anion with cyclopentanecarboxylic acid ester followed by reduction, or by reacting a 2-pyridyl Grignard reagent with cyclopentene oxide followed by rearrangement. A variety of mild oxidation reagents can be used, such as Dess-Martin periodinane (DMP), Swern oxidation, or PCC, to minimize overoxidation to the carboxylic acid.

Reduction of a Carboxylic Acid Derivative: The formyl group can be generated by the controlled reduction of a carboxylic acid, ester, or acyl chloride. For example, 1-(pyridin-2-yl)cyclopentanecarboxylic acid could be reduced to the aldehyde using reagents like DIBAL-H at low temperatures or by converting it to a Weinreb amide followed by reduction.

Direct Formylation: While challenging on an unactivated sp³ carbon, some radical-based formylation methods exist. More relevant is the Vilsmeier-Haack reaction for formylating electron-rich aromatic systems; however, its application to an aliphatic ring like cyclopentane attached to a pyridine is not typical. researchgate.net A more plausible direct formylation would involve a precursor like 1-bromo-1-(pyridin-2-yl)cyclopentane, which could undergo lithiation and subsequent reaction with a formylating agent like dimethylformamide (DMF).

Sustainable Synthesis Considerations for the Compound's Preparation

Green chemistry principles are increasingly integrated into synthetic planning to reduce environmental impact. nih.govresearchgate.net

Atom Economy: Utilizing reactions with high atom economy, such as C-H activation or cycloadditions, is preferable to substitution reactions that generate stoichiometric byproducts (e.g., salts in Grignard reactions). magtech.com.cn

Catalysis: Employing catalytic methods (both transition-metal and organocatalytic) over stoichiometric reagents reduces waste. acs.orgacs.org Using catalysts based on earth-abundant metals like iron or copper is also a green alternative to precious metals like palladium or rhodium. rsc.org

Solvent Choice: Replacing hazardous chlorinated solvents (like dichloromethane) or ethereal solvents (like THF) with greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even water or ethanol (B145695) where possible, is a key consideration. acs.orgnih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly shorten reaction times and improve yields, leading to lower energy consumption compared to conventional heating. researchgate.netnih.gov One-pot or tandem reactions, where multiple steps are performed in the same vessel without intermediate purification, also enhance efficiency and reduce solvent waste. researchgate.netacs.org For instance, a one-pot synthesis of pyridine derivatives can be achieved through a multi-component reaction under microwave irradiation, offering excellent yields in minutes rather than hours. researchgate.netacs.org

Comprehensive Reactivity Profiles and Mechanistic Investigations of 1 Pyridin 2 Yl Cyclopentanecarbaldehyde

Nucleophilic Addition Reactions to the Aldehyde Carbonyl Center

The carbonyl group in 1-(Pyridin-2-yl)cyclopentanecarbaldehyde is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield the final addition product. In general, aldehydes are more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater polarization of the carbonyl bond. libretexts.org

The reaction of aldehydes with primary amines leads to the formation of imines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration yields the imine. libretexts.org Similarly, this compound is expected to react with hydroxylamine to form an oxime. wikipedia.orgchemtube3d.com This reaction also proceeds through a condensation mechanism, eliminating a molecule of water. wikipedia.orgnih.gov

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the neutral imine.

| Reactant | Product | Conditions | Reference |

| Aldehydes/Ketones | Imines | Primary amine, acid catalyst | masterorganicchemistry.comlibretexts.org |

| Aldehydes/Ketones | Oximes | Hydroxylamine, mild acid or base | wikipedia.orgnih.gov |

This table presents generalized reaction conditions for the formation of imines and oximes from carbonyl compounds.

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak base as a catalyst. wikipedia.org this compound, being an aldehyde, can serve as the electrophilic partner in this reaction. The reaction proceeds via a nucleophilic addition followed by a dehydration step. wikipedia.org A notable variant is the Doebner modification, which utilizes pyridine (B92270) as the solvent and catalyst, often leading to concomitant decarboxylation if one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org

The Aldol (B89426) condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may then be dehydrated to give a conjugated enone. youtube.commasterorganicchemistry.com While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic acceptor for an enolate derived from another carbonyl compound in a crossed Aldol reaction. For instance, reactions involving cyclopentanone derivatives in aldol condensations have been studied. d-nb.inforesearchgate.net

| Reaction | Reactants | Catalyst | Product Type | Reference |

| Knoevenagel Condensation | Aldehyde + Active Methylene Compound | Weak amine base (e.g., piperidine, pyridine) | α,β-unsaturated compound | wikipedia.orgtandfonline.com |

| Aldol Condensation (Crossed) | Aldehyde (acceptor) + Enolizable Ketone/Aldehyde | Acid or Base | β-hydroxy carbonyl, then α,β-unsaturated carbonyl | masterorganicchemistry.comisca.me |

This table provides an overview of the general conditions for Knoevenagel and Aldol condensation reactions involving aldehydes.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. wikipedia.orgmasterorganicchemistry.comchemguide.co.uk The reaction of this compound with such reagents is expected to proceed via nucleophilic addition to yield, after an acidic workup, a secondary alcohol. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for the formation of new carbon-carbon bonds. wikipedia.org The mechanism involves the attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.comwikipedia.org

| Reagent Type | Substrate | Product after Workup | Key Feature | Reference |

| Grignard Reagent (RMgX) | Aldehyde | Secondary Alcohol | C-C bond formation | libretexts.orgorganic-chemistry.org |

| Organolithium Reagent (RLi) | Aldehyde | Secondary Alcohol | C-C bond formation, often more reactive than Grignards | masterorganicchemistry.comwikipedia.org |

This table summarizes the outcomes of Grignard and organolithium additions to aldehydes.

Oxidative Transformations of the Aldehyde Group

The aldehyde functionality is readily susceptible to oxidation, typically yielding a carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of structurally similar pyridine-2-carbaldehyde has been studied. bohrium.com It is anticipated that this compound can be oxidized to 1-(pyridin-2-yl)cyclopentanecarboxylic acid using common laboratory oxidants such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).

Reductive Processes of the Aldehyde Functionality

The aldehyde group can be easily reduced to a primary alcohol. This is a common transformation in organic synthesis. For this compound, this would result in the formation of (1-(pyridin-2-yl)cyclopentyl)methanol. Standard reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally selective for aldehydes and ketones, while lithium aluminum hydride is more powerful and will also reduce other functional groups. The reduction of various aldehydes, including pyridinecarboxaldehydes, has been documented. mdpi.com

Reactivity of the Pyridine Heterocycle in the Compound

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivation makes it significantly less reactive towards electrophilic aromatic substitution than benzene, with reactions requiring harsh conditions and typically occurring at the 3-position. wikipedia.orgquimicaorganica.orguoanbar.edu.iqaklectures.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful as they lead to reaction at the nitrogen atom. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the nitrogen atom. study.comchemistry-online.comquimicaorganica.orgstackexchange.com The presence of the 1-cyclopentanecarbaldehyde substituent at the 2-position of the pyridine ring would further influence its reactivity. The aldehyde group is electron-withdrawing, which would further deactivate the ring towards electrophilic attack but could potentially activate it for nucleophilic substitution. Direct substitution of a hydrogen atom is difficult, but if a good leaving group were present on the ring, nucleophilic substitution would be more facile. wikipedia.orgchemistry-online.com

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring, due to the presence of the electronegative nitrogen atom, is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is readily protonated, further increasing the deactivation of the ring. wikipedia.org

Common electrophilic aromatic substitution reactions and their expected outcomes with this compound are summarized in the table below. It is important to note that harsh reaction conditions are generally required, and yields are often low. quimicaorganica.org

| Reaction | Reagents | Expected Major Product(s) | Relative Reactivity |

| Nitration | HNO₃/H₂SO₄ | 1-(3-Nitro-pyridin-2-yl)cyclopentanecarbaldehyde | Very Low |

| Sulfonation | Fuming H₂SO₄ | 2-(Cyclopentanecarbaldehyde)pyridine-5-sulfonic acid | Very Low |

| Halogenation | Br₂/FeBr₃ | 1-(3-Bromo-pyridin-2-yl)cyclopentanecarbaldehyde | Low |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ | Not feasible due to complexation of the Lewis acid with the pyridine nitrogen. quimicaorganica.org | Negligible |

This table presents predicted outcomes based on the general reactivity of substituted pyridines.

Nucleophilic Attack and Ring Transformations

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) and nucleophilic addition reactions are more favorable for pyridines, particularly at the C-2, C-4, and C-6 positions. stackexchange.comquora.com This is due to the ability of the electronegative nitrogen to stabilize the resulting anionic intermediate (Meisenheimer complex). pearson.com

In this compound, the 2-position is blocked by the cyclopentanecarbaldehyde group. Therefore, nucleophilic attack is anticipated to occur at the C-4 and C-6 positions. The presence of a good leaving group is typically required for SNAr reactions. If no leaving group is present, strong nucleophiles can add to the ring, often requiring an oxidative step to restore aromaticity. quimicaorganica.org

One of the most well-known nucleophilic substitution reactions of pyridines is the Chichibabin reaction, which involves amination with sodium amide. bhu.ac.in For this compound, this reaction would be expected to yield a mixture of 4-amino and 6-amino substituted products.

| Nucleophile | Reaction Type | Expected Product Position of Attack | Conditions |

| NH₂⁻ (from NaNH₂) | Nucleophilic Substitution (Chichibabin) | C-6 and C-4 | High Temperature |

| R-Li | Nucleophilic Addition | C-6 | Anhydrous, inert atmosphere |

| OH⁻ | Nucleophilic Addition (if activated) | C-6, C-4 | Requires pyridinium salt formation |

This table outlines the expected regioselectivity of nucleophilic attack based on established principles of pyridine chemistry.

N-Oxidation and its Impact on Pyridine Reactivity

The reactivity of the pyridine ring in this compound can be significantly altered through N-oxidation. Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in acetic acid, converts the pyridine nitrogen to a pyridine N-oxide. bhu.ac.inchemtube3d.com

The resulting this compound N-oxide exhibits markedly different reactivity. The N-oxide group is strongly activating for electrophilic substitution at the C-4 position and, to a lesser extent, the C-2 position. bhu.ac.in This is due to the ability of the oxygen atom to donate electron density to the ring through resonance. bhu.ac.in This activation allows for electrophilic substitutions, such as nitration, to occur under much milder conditions than with the parent pyridine. bhu.ac.in

Furthermore, the N-oxide can be used to facilitate nucleophilic substitution at the C-2 and C-4 positions. For example, treatment of the N-oxide with phosphorus oxychloride can introduce a chlorine atom at these positions, which can then be displaced by other nucleophiles. scripps.edu The N-oxide group can subsequently be removed by deoxygenation, for instance, with PCl₃ or H₂/Pd, to regenerate the substituted pyridine.

| Reaction Type | Reagent | Effect on this compound N-oxide |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Promotes substitution at the C-4 position. |

| Nucleophilic Substitution | POCl₃ | Introduction of a chlorine atom, primarily at C-4 and C-6. |

| Deoxygenation | PCl₃ | Removes the N-oxide group, restoring the pyridine. |

This table summarizes the influence of N-oxidation on the reactivity of the pyridine ring.

Pericyclic Reactions Involving the Compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The participation of this compound in such reactions is theoretically possible, although specific examples in the literature are scarce. The pyridine ring can potentially act as a diene or a dienophile in cycloaddition reactions, a class of pericyclic reactions. libretexts.org

For instance, in a Diels-Alder reaction, the pyridine ring could act as a 4π component (diene). However, the aromaticity of the pyridine ring makes it a poor diene, and such reactions typically require activation of the pyridine ring or the use of highly reactive dienophiles under forcing conditions. Conversely, the C=C bonds within the pyridine ring could act as a 2π component (dienophile), reacting with a suitable diene.

The cyclopentanecarbaldehyde moiety also contains a carbonyl group, which can participate in pericyclic reactions such as the ene reaction, where the aldehyde acts as the enophile. libretexts.org

While theoretically plausible, the involvement of this compound in pericyclic reactions is not a major aspect of its reported chemistry and would likely require specialized conditions to overcome the inherent stability of the aromatic pyridine ring.

Detailed Mechanistic Elucidation of Key Transformations

Electrophilic Aromatic Substitution (Nitration at C-3):

The mechanism for electrophilic nitration at the C-3 position of this compound involves the following steps:

Formation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-system of the pyridine ring attacks the nitronium ion. Attack at the C-3 position leads to the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the C-3 carbon, restoring the aromaticity of the pyridine ring and yielding 1-(3-nitro-pyridin-2-yl)cyclopentanecarbaldehyde.

Nucleophilic Aromatic Substitution (Chichibabin Reaction at C-6):

The mechanism for the Chichibabin reaction at the C-6 position is as follows:

Nucleophilic Addition: The amide anion (NH₂⁻) from sodium amide attacks the electron-deficient C-6 position of the pyridine ring, forming a negatively charged intermediate (a Meisenheimer-like complex). bhu.ac.in The negative charge is delocalized over the ring and onto the electronegative nitrogen atom, which provides stabilization.

Hydride Elimination: In a subsequent step, a hydride ion (H⁻) is eliminated from the C-6 position, which rearomatizes the pyridine ring.

Protonation: The expelled hydride ion reacts with an available proton source, typically from the resulting amino group of another molecule or upon aqueous workup, to generate hydrogen gas. The resulting sodium salt of the aminopyridine is then protonated during workup to give the final product, 6-amino-1-(pyridin-2-yl)cyclopentanecarbaldehyde.

N-Oxidation and Subsequent Nitration at C-4:

N-Oxidation: The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of a peroxy acid. A proton transfer then occurs to form the pyridine N-oxide and the corresponding carboxylic acid.

Electrophilic Attack on the N-Oxide: The N-oxide, being more electron-rich, attacks the nitronium ion (formed as described above) at the C-4 position. This forms a cationic intermediate where the positive charge is delocalized.

Deprotonation: A weak base removes the proton from the C-4 position, restoring aromaticity and forming the 4-nitro pyridine N-oxide derivative.

Deoxygenation (if desired): The N-oxide can then be removed, for example, by treatment with PCl₃, to yield the 4-nitro substituted pyridine.

Strategic Derivatization and Applications As a Versatile Synthetic Building Block

Construction of Complex Polycyclic Systems Utilizing the Compound

While specific examples detailing the use of 1-(Pyridin-2-yl)cyclopentanecarbaldehyde in the direct construction of complex polycyclic systems are not extensively documented in readily available literature, the general reactivity of its constituent parts suggests significant potential. Pyridine (B92270) derivatives are frequently employed in cyclization reactions to form fused ring systems. For instance, the nitrogen atom can act as a nucleophile or be activated to facilitate intramolecular reactions.

Strategies such as the Diels-Alder reaction or other pericyclic reactions could potentially be employed, where the pyridine ring or a derivative thereof acts as a diene or dienophile. The cyclopentanecarbaldehyde moiety could be transformed into various functional groups that can participate in ring-closing metathesis or other cyclization strategies to build additional rings onto the initial scaffold, leading to complex polycyclic structures.

Synthesis of Heterocyclic Derivatives Incorporating the Compound's Scaffold

The synthesis of novel heterocyclic derivatives is a cornerstone of drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The aldehyde group of This compound serves as a key handle for the synthesis of various heterocyclic rings.

For example, condensation reactions with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, and oximes, which can then undergo further cyclization to yield a variety of nitrogen-containing heterocycles. Reactions with active methylene compounds can be used to construct new carbocyclic or heterocyclic rings fused to or pendant from the initial scaffold.

Table 1: Potential Heterocyclic Derivatives from this compound

| Reactant | Resulting Heterocycle | Potential Reaction Type |

|---|---|---|

| Hydrazine (B178648) | Pyrazoline/Pyrazole | Condensation followed by cyclization |

| Hydroxylamine | Isoxazoline/Isoxazole | Condensation followed by cyclization |

| Thiourea (B124793) | Pyrimidine-thione | Biginelli-type reaction |

Development of Chiral Auxiliaries and Ligands Based on the Compound

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during a reaction. sigmaaldrich.comwikipedia.org While specific development of chiral auxiliaries directly from This compound is not widely reported, the structural motif is suitable for such applications. The cyclopentyl ring provides a rigid scaffold that can be functionalized with chiral groups. The pyridine nitrogen can act as a coordinating site for metal catalysts, influencing the stereochemical outcome of a reaction.

By introducing a chiral center, for instance, through asymmetric reduction of the aldehyde or by using a chiral starting material for the synthesis of the cyclopentane (B165970) ring, chiral ligands could be developed. These ligands could then be used in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Utility in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. bohrium.comacsgcipr.org The aldehyde functionality of This compound makes it an ideal candidate for participation in various MCRs.

For instance, it could serve as the aldehyde component in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions. researchgate.net This would allow for the rapid generation of diverse libraries of complex molecules based on the pyridyl-cyclopentyl scaffold, which could be screened for biological activity. The pyridine moiety itself can also participate in or influence the course of MCRs, leading to the formation of unique heterocyclic systems.

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Name | Other Components | Potential Product Class |

|---|---|---|

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino amides |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides |

| Biginelli Reaction | Urea/Thiourea, β-ketoester | Dihydropyrimidinones |

Scaffold-Based Synthesis of Advanced Molecular Architectures

The concept of using a central scaffold to build more complex molecules is a powerful strategy in synthetic chemistry. nih.govThis compound represents a valuable scaffold due to its combination of an aromatic heterocycle and a functionalized aliphatic ring. nih.govresearchgate.net This allows for diversification at multiple points.

The pyridine ring can be functionalized through electrophilic or nucleophilic aromatic substitution, or through reactions at the nitrogen atom. The cyclopentane ring can be modified via the aldehyde group, or through reactions at other positions on the ring. This versatility allows for the synthesis of a wide range of advanced molecular architectures, including potential drug candidates, functional materials, and complex ligands for catalysis. The pyridine moiety is a known pharmacophore in many approved drugs, and its incorporation into novel scaffolds is a continuing area of interest in medicinal chemistry. nih.gov

Coordination Chemistry and Organometallic Applications of 1 Pyridin 2 Yl Cyclopentanecarbaldehyde and Its Derivatives

Ligand Design Principles from the Compound's Structure

The structure of 1-(Pyridin-2-yl)cyclopentanecarbaldehyde serves as a foundational blueprint for its role in ligand design, offering a unique combination of electronic and steric properties. The molecule features a pyridine (B92270) ring with a formyl-substituted cyclopentyl group at the 2-position. This arrangement is critical to its function as a ligand. The primary design principle derived from this structure is its capacity for bidentate chelation. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation is a common and stabilizing feature in coordination chemistry. researchgate.net

The pyridine moiety itself is a weak π-acceptor ligand. wikipedia.org The nitrogen atom, with its available lone pair of electrons, acts as a strong sigma (σ) donor, readily forming a coordinate bond with a vacant metal orbital. researchgate.net The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned. For instance, the introduction of electron-donating or electron-withdrawing groups on the pyridine or cyclopentyl rings can modulate the ligand's σ-donor and π-acceptor characteristics, which in turn influences the redox potential and reactivity of the metal center. nih.gov

Furthermore, the cyclopentyl group introduces significant steric bulk near the coordination site. This steric hindrance can be strategically employed in catalyst design to control the access of substrates to the metal center, thereby influencing the selectivity of catalytic reactions. In the context of asymmetric catalysis, while the parent ligand is achiral, the cyclopentyl ring provides a scaffold that can be readily modified to introduce chiral centers, leading to the development of chiral ligands for enantioselective transformations. nih.govacs.org The interplay between the electronic nature of the pyridyl-aldehyde core and the steric demands of the cyclopentyl group underpins the diverse applications of complexes derived from this ligand.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes utilizing this compound or its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. A common synthetic route is the refluxing of the ligand with a metal halide (e.g., NiCl₂, CuCl₂, PdCl₂) or other metal precursors in a solvent such as ethanol (B145695). jscimedcentral.comekb.eg The reaction often proceeds readily, leading to the precipitation of the complex upon cooling, which can then be isolated by filtration and purified by recrystallization. jscimedcentral.com For instance, the synthesis of a Ni(II) complex can be achieved by heating the ligand with nickel chloride hexahydrate in an anhydrous solvent. jscimedcentral.com Similarly, Schiff base derivatives, formed by the condensation of the carbaldehyde group with a primary amine, are widely used to create more complex, often tridentate or tetradentate, ligands which then form stable complexes with a variety of transition metals like Co(II), Ni(II), and Cu(II). researchgate.netresearchgate.net

The structural elucidation of these newly formed complexes is paramount and is achieved through a combination of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula, confirming the stoichiometry of the metal-ligand combination. Spectroscopic methods offer deeper insight into the coordination environment.

Table 1: Common Techniques for Structural Characterization of Metal Complexes

| Technique | Information Provided | References |

| Infrared (IR) Spectroscopy | Confirms coordination by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) stretch in Schiff base derivatives or the C=O (carbonyl) stretch. | researchgate.netjscimedcentral.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to determine the structure of diamagnetic complexes in solution. Coordination to a metal center typically causes shifts in the signals of the ligand's protons and carbons. | researchgate.netresearchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands and d-d transitions, which can indicate the geometry of the complex. | researchgate.netekb.eg |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and providing evidence for its composition and fragmentation patterns. | researchgate.net |

| X-ray Crystallography | Offers unambiguous determination of the solid-state structure, providing precise bond lengths, bond angles, and the overall coordination geometry (e.g., square planar, tetrahedral, octahedral) of the metal center. | researchgate.netjscimedcentral.com |

| Molar Conductance Measurements | Used to determine whether the complex is an electrolyte or non-electrolyte in solution, which helps in formulating its structure, particularly in distinguishing between coordinated and counter-ions. | ekb.egresearchgate.net |

| Thermal Analysis (TGA/DTG) | Investigates the thermal stability of the complex and can confirm the presence of coordinated or lattice solvent molecules, such as water. | researchgate.netekb.eg |

For example, in nickel(II) complexes of Schiff bases derived from 2-pyridinecarboxaldehyde (B72084), the geometry is often found to be square planar, with the deprotonated Schiff base acting as a tridentate ligand. researchgate.net X-ray crystallography has confirmed tetrahedral geometries for certain Cu(I) complexes and linear geometries for Ag(I) complexes with related pyridine ligands. jscimedcentral.com

Catalytic Efficacy of Transition Metal Complexes Derived from the Compound

Transition metal complexes derived from this compound and its analogs have demonstrated significant potential in various catalytic applications. The unique combination of the pyridine nitrogen donor, the aldehyde or derivative group, and the sterically influential cyclopentyl moiety allows for the fine-tuning of the metal center's reactivity, making these complexes versatile catalysts.

While this compound is an achiral molecule, it serves as an excellent scaffold for the development of chiral ligands for asymmetric catalysis. Chirality can be introduced by modifying the cyclopentane (B165970) ring or by incorporating the pyridyl-aldehyde unit into a larger, pre-existing chiral framework. These chiral ligands, when complexed with transition metals such as iridium, rhodium, nickel, or copper, create catalysts capable of inducing high levels of enantioselectivity in a variety of organic transformations. nih.govacs.orgresearchgate.net

A key strategy involves designing chiral pyridine units (CPUs) that minimize steric hindrance close to the nitrogen atom to ensure high catalytic activity, while using a rigid, well-defined chiral environment to control stereoselectivity. nih.gov For instance, chiral 2,2'-bipyridine (B1663995) ligands, which can be seen as dimers of the pyridyl motif, have been successfully used in highly enantioselective nickel-catalyzed reactions, including intermolecular reductive additions and Ullmann couplings. nih.gov Similarly, chiral N,B-bidentate ligands containing a CPU have been employed in iridium-catalyzed C–H borylation with excellent yields and enantiomeric excesses (ee). acs.org The development of chiral cyclopentadienyl (B1206354) (Cp) ligands, although a different class, has also highlighted the success of using sterically defined chiral environments in conjunction with metals like rhodium and iridium for asymmetric C-H functionalization. researchgate.net

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Pyridine-Derived Complexes

| Metal/Ligand System | Reaction Type | Enantioselectivity (ee) | References |

| Chiral N,B-Bidentate Iridium Complex | Desymmetrizing C–H Borylation | Up to 96% ee | acs.org |

| Chiral 2,2'-Bipyridine Nickel Complex | Intermolecular Reductive Addition | High enantioselectivity | nih.gov |

| Chiral N,C-Bidentate Iridium Complex | Transfer Hydrogenative Asymmetric Reductive Amination | High enantioselectivity | nih.gov |

| Chiral Bipyridine-type Copper Complex | Allylic Oxidation of Cyclic Olefins | Up to 75% ee | acs.org |

| Chiral Ruthenium Complex with Achiral Phosphine | Nucleophilic Addition of Hydrazones to Ketones | Good enantioselectivity | nih.gov |

These examples underscore the principle that the pyridyl framework is a versatile and effective component in the design of sophisticated catalysts for producing enantioenriched molecules, which are crucial in the pharmaceutical and fine chemical industries. nih.govresearchgate.net

Complexes featuring the pyridyl moiety are of growing interest in the field of electrocatalysis, particularly for the reduction of carbon dioxide (CO₂). The electrochemical properties of these complexes are strongly influenced by the σ-donor and π-acceptor characteristics of the ligands. nih.gov Pyridyl-containing ligands can act as redox-active species, meaning they can reversibly accept electrons, which is a crucial feature for mediating multi-electron transformations. nih.gov

Rhenium(I) tricarbonyl complexes bearing pyridyl-triazole ligands, which are structurally related to this compound, have been investigated as molecular catalysts for CO₂ reduction. nih.gov In cyclic voltammetry studies, these complexes exhibit catalytic enhancement of current in the presence of CO₂, indicating their activity. The efficiency and reduction potential of the catalyst can be tuned by modifying the ligand structure; for example, stronger σ-donor ligands tend to make the reduction potential more negative. nih.gov The proposed mechanism often involves the reduction of the complex, followed by interaction with CO₂ and a proton source, leading to the generation of products like carbon monoxide (CO) or formate.

The ability of the pyridine ring to stabilize reduced metal centers and participate in electron transfer processes makes it a valuable component in the design of electrocatalysts. nih.gov While specific studies on the electrocatalytic applications of complexes derived directly from this compound are not widely reported, the principles established with related pyridyl-aldehyde and pyridyl-imine complexes suggest their potential utility in this area, for example, in the electrocatalytic hydrogenation of nitrogen-containing aromatic compounds. nih.govnih.gov

Ligand Exchange and Supramolecular Assembly Studies

The behavior of metal complexes in solution and the solid state is significantly influenced by their propensity for ligand exchange and their ability to form larger, ordered structures through non-covalent interactions.

Ligand Exchange: Ligand exchange reactions are fundamental to understanding a complex's stability and mechanism of action, especially in solution or biological media. Studies on related linear gold(I) and copper(I) complexes have shown that ligands can be substituted by solvent molecules, such as dimethylsulfoxide (DMSO), or by biologically relevant molecules like cysteine. rsc.org Computational studies have revealed that for some systems, chloride replacement by cysteine is both thermodynamically and kinetically favorable, which has significant implications for the biological activity of metal-based drugs. rsc.org Conversely, in some systems, the chelate formed by a pyridyl-aldehyde type ligand is robust and remains bonded to the metal center throughout various chemical transformations, indicating a high degree of stability against ligand exchange. researchgate.net This stability is a key factor in designing catalysts that maintain their integrity under reaction conditions.

Supramolecular Assembly: The pyridine ring is a versatile building block for constructing supramolecular assemblies. rsc.orgnih.govmdpi.com The aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. mdpi.com These non-covalent interactions, along with others like anion-π and C-H···π interactions, can direct the self-assembly of individual metal complexes into well-defined, higher-order structures such as one-dimensional chains, two-dimensional layers, or discrete macrocycles. rsc.orgmdpi.comacs.org

For example, di-(m-pyridyl)-urea ligands have been shown to self-assemble with metal ions to form M₂L₂ and M₃L₃ macrocycles. nih.gov In other cases, extensive networks of hydrogen bonds, sometimes involving solvent molecules, play a crucial role in stabilizing the crystal lattice. mdpi.comacs.org The binding of metal ions to multi-pyridine ligands has been demonstrated as a viable method for assembling large, ordered, non-covalent structures. rsc.org The study of these assemblies is important for the development of new materials with applications in areas like selective gas adsorption, where coordination polymers have shown promise. acs.org

Computational and Theoretical Investigations into the Structure and Reactivity of 1 Pyridin 2 Yl Cyclopentanecarbaldehyde

Quantum Chemical Calculations for Conformational Analysis and Molecular Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the three-dimensional structure and electronic properties of molecules. ijcce.ac.irresearchgate.net For 1-(Pyridin-2-yl)cyclopentanecarbaldehyde, such calculations would be crucial for determining the most stable conformations. This would involve analyzing the rotational barrier around the single bond connecting the cyclopentane (B165970) and pyridine (B92270) rings, as well as the orientation of the carbaldehyde group.

Key molecular properties that could be determined include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which can indicate regions susceptible to electrophilic or nucleophilic attack. asrjetsjournal.org

Orbital Analysis: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity.

A study on the related molecule, 2-pyridinecarboxaldehyde (B72084), utilized high-resolution vacuum ultraviolet mass-analysed threshold ionisation (VUV-MATI) spectroscopy combined with quantum chemical calculations to explore its conformational structures and ionization dynamics. ijcce.ac.ir Similar methodologies could provide significant insights into the properties of this compound.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry offers powerful tools to map out the pathways of chemical reactions, identifying intermediate structures and the transition states that connect them. rsc.orgresearchgate.net For this compound, this could involve studying reactions such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the pyridine ring.

Computational approaches would typically involve:

Potential Energy Surface (PES) Scanning: To identify reactants, products, intermediates, and transition states.

Transition State (TS) Search and Optimization: To determine the exact geometry and energy of the highest point on the reaction coordinate. This is a critical step in calculating the activation energy of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state correctly connects the reactants and products.

A computational study on the formation of bis-azomethines from pyridine-2-carbaldehyde and hydrazine (B178648) employed DFT to investigate the reaction mechanism, identifying hemiaminal and bis-hemiaminal intermediates. nih.govnih.gov This highlights the capability of computational methods to unravel complex reaction sequences that would be challenging to study experimentally.

Prediction of Spectroscopic Signatures for Advanced Studies

While basic identification data is excluded, computational methods can predict more advanced spectroscopic features that are valuable for in-depth structural elucidation. For this compound, these predictions can guide experimental studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. asrjetsjournal.orgscirp.org Comparing these predicted spectra with experimental data can help in the definitive assignment of all signals, especially for complex spin systems.

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. asrjetsjournal.org This information is invaluable for assigning the peaks in experimental IR and Raman spectra to specific molecular motions.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. ijcce.ac.ir

Table 1: Predicted Spectroscopic Data (Hypothetical) This table is a hypothetical representation of data that could be generated through computational studies, as specific literature is unavailable.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Aldehyde H) | δ 9.5 - 10.0 ppm |

| ¹³C NMR | Chemical Shift (Carbonyl C) | δ 190 - 200 ppm |

| IR Spectroscopy | Carbonyl Stretch Frequency | ~1720 cm⁻¹ |

Ligand-Metal Interaction Energies and Binding Modes in Coordination Complexes

The pyridine nitrogen atom in this compound makes it a potential ligand for metal ions. researchgate.netnih.gov Computational chemistry can provide significant insights into the nature of the coordination bond and the properties of the resulting metal complexes. nih.govdntb.gov.ua

Computational investigations in this area would focus on:

Binding Energy Calculations: To quantify the strength of the interaction between the ligand and various metal ions.

Geometry Optimization of Complexes: To determine the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) and the bond lengths and angles within the complex.

Analysis of Bonding: Using techniques like Natural Bond Orbital (NBO) analysis to understand the nature of the ligand-metal bond, including the contributions of σ-donation and π-backbonding.

Studies on other pyridine-containing ligands have successfully used DFT to analyze their coordination with transition metals, providing a framework for how this compound might behave in a coordination sphere. nih.govnih.gov

Future Research Directions and Emerging Paradigms in the Chemistry of 1 Pyridin 2 Yl Cyclopentanecarbaldehyde

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research concerning 1-(Pyridin-2-yl)cyclopentanecarbaldehyde will likely focus on novel and sustainable synthetic strategies. While specific methods for this compound are not extensively documented, general advancements in pyridine (B92270) synthesis offer a roadmap.

One promising direction is the adoption of one-pot multicomponent reactions . These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govacs.org For instance, a potential multicomponent approach could involve the condensation of a suitable cyclopentane-derived precursor, an ammonia (B1221849) source, and a synthon for the aldehyde-bearing fragment. Microwave-assisted organic synthesis, known for accelerating reaction rates and improving yields, could be a valuable tool in optimizing such multicomponent strategies. acs.org

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic designs. This includes the use of greener solvents, catalysts, and reaction conditions. Research into catalytic systems that can facilitate the synthesis of substituted pyridines from simple and renewable feedstocks is an active area. For example, the use of glycerol, a byproduct of biodiesel production, as a starting material for pyridine bases is being explored and could potentially be adapted for more complex derivatives. researchgate.net

A comparison of conventional versus potential green synthetic approaches for related pyridine derivatives is presented in Table 1.

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Methodology | Often multi-step, requiring isolation of intermediates | One-pot, multicomponent reactions nih.govacs.org |

| Energy Input | Typically requires prolonged heating | Microwave-assisted or ultrasound-assisted reactions acs.org |

| Solvents | Often relies on hazardous organic solvents | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions acs.org |

| Byproducts | Can generate significant waste | Aims for higher atom economy and minimal waste |

| Catalysts | May use stoichiometric and toxic reagents | Employs reusable and non-toxic catalysts |

Development of Advanced Catalytic Systems Based on the Compound

The pyridine nitrogen atom in this compound provides a potential coordination site for metal ions, making it an attractive scaffold for the development of novel ligands and catalysts. The aldehyde group can be further functionalized to create multidentate ligands with tailored steric and electronic properties.

Future research could explore the synthesis of Schiff base ligands through the condensation of the aldehyde with various primary amines. These ligands can then be complexed with a range of transition metals (e.g., palladium, copper, rhodium) to generate new catalysts. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. For instance, palladium complexes with pyridine-based ligands have shown catalytic activity in the reduction of aromatic nitrocompounds. researchgate.net

Moreover, the immobilization of such catalytic complexes on solid supports, such as magnetic nanoparticles or polymers, could lead to the development of highly recyclable and efficient heterogeneous catalysts. rsc.org This approach aligns with the principles of sustainable chemistry by simplifying catalyst separation and reuse. A recent study demonstrated the successful synthesis of a copper(II) complex containing pyridine-2-carbaldehyde immobilized on functionalized magnetic nanoparticles, which exhibited excellent catalytic activity in the synthesis of pyran derivatives. rsc.org

Integration into Materials Science for Functional Applications

The unique structure of this compound makes it a promising building block for the creation of advanced functional materials. The pyridine ring can impart specific electronic properties and the ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures.

One area of future research is the polymerization of this compound or its derivatives. The aldehyde group can be converted into a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. The resulting pyridine-containing polymers could exhibit interesting properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. Pyridine-based polymers have already been investigated for their potential in these areas.

Another avenue is the incorporation of this compound into metal-organic frameworks (MOFs) . The pyridine nitrogen can act as a linker to coordinate with metal nodes, while the cyclopentyl and aldehyde groups can be used to tune the porosity and functionality of the resulting framework. Such MOFs could have applications in gas storage, separation, and catalysis. For example, a siloxane-linked tungsten complex with a pyridine derivative has been shown to form a flexible MOF with a 1D channel structure and interesting gas adsorption properties. rsc.org

Design of Highly Complex Molecular Architectures and Scaffolds

The aldehyde functionality of this compound serves as a versatile chemical handle for the construction of more intricate molecular architectures. A wide array of well-established organic reactions can be employed to elaborate the structure, opening doors to the synthesis of novel compounds with potential biological activity or unique structural features.

Future research will likely leverage the aldehyde group in reactions such as:

Wittig and Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds, providing access to a variety of unsaturated derivatives.

Aldol (B89426) and Knoevenagel condensations to form new carbon-carbon bonds and introduce further functional groups.

Reductive amination to synthesize a diverse library of secondary and tertiary amines, which are common motifs in pharmaceuticals.

Cyclization reactions where the aldehyde participates in the formation of new heterocyclic rings fused to the cyclopentane (B165970) or pyridine moieties.

This compound could also serve as a key intermediate in the total synthesis of complex natural products or in the generation of novel molecular scaffolds for drug discovery. The diastereoselective synthesis of (-)-1-epi-lentiginosine, an indolizidine alkaloid, has been reported starting from a chiral trans-epoxyamide derived from 2-pyridinecarbaldehyde, highlighting the utility of such precursors in building complex chiral molecules. mdpi.com

Mechanistic Discoveries and Stereochemical Control Strategies

A deeper understanding of the reaction mechanisms involving this compound is crucial for developing selective and efficient synthetic methods. Future research should focus on elucidating the pathways of key transformations, which can be aided by computational studies and in-situ reaction monitoring.

A particularly important area for investigation is stereochemical control . The carbon atom of the aldehyde group is prochiral, and reactions at this center can lead to the formation of new stereocenters. Furthermore, the carbon atom of the cyclopentane ring attached to the pyridine ring is a quaternary center, and its creation with stereocontrol would be a significant synthetic challenge and achievement.

Future strategies for achieving stereocontrol could include:

Chiral catalysis: Employing chiral catalysts (organocatalysts or metal complexes) to induce enantioselectivity or diastereoselectivity in reactions involving the aldehyde group. For example, the organocatalytic aldol addition of a hydantoin (B18101) surrogate to pyridine-2-carbaldehyde N-oxides has been shown to proceed with high diastereo- and enantioselectivity. researchgate.net

Substrate control: Using chiral auxiliaries attached to the cyclopentane or pyridine ring to direct the stereochemical outcome of subsequent reactions.

Enzyme-catalyzed reactions: Utilizing enzymes to perform highly selective transformations on the molecule.

Investigating the formation and reactivity of pyridinyl radicals derived from this compound could also open up new avenues for functionalization. acs.orgresearchgate.net Photochemical methods that generate pyridinyl radicals have been shown to enable novel C-C bond formations with high regioselectivity. acs.orgresearchgate.net Understanding the factors that govern the stability and reactivity of the specific radical derived from this compound would be a key area of future mechanistic inquiry.

Q & A

Advanced Research Question

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for aldehyde reactivity.

- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic attack sites via LUMO localization on the aldehyde carbon.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., protic vs. aprotic solvents).

emphasizes the utility of computational tools in optimizing reaction conditions for structurally similar carbaldehydes .

What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Advanced Research Question

- Catalyst Loading : Reduce Pd content via ligand-accelerated catalysis to minimize metal residues.

- Purification Strategies : Use flash chromatography (silica gel) or recrystallization (ethanol/water mixtures) for intermediates .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and impurity formation.

highlights Fe/NH₄Cl reduction steps requiring strict inert conditions to prevent aldehyde oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.